Methyl undec-4-ynoate
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Overview
Description
Methyl undec-4-ynoate: is an organic compound with the molecular formula C12H20O2 . It is an ester derived from undec-4-ynoic acid and methanol. This compound is characterized by the presence of a triple bond between the fourth and fifth carbon atoms in the undecyl chain, making it a member of the acetylenic fatty esters family.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl undec-4-ynoate can be synthesized through various methods. One common approach involves the esterification of undec-4-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize reaction conditions and increase yield. The process involves the same esterification reaction but on a larger scale, with precise control over temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl undec-4-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as selenium dioxide and tert-butyl hydroperoxide.
Reduction: Hydrogenation of the triple bond in this compound can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas, resulting in the formation of methyl undecanoate.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO2) and tert-butyl hydroperoxide (TBHP) in aqueous dioxane.
Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed:
Oxidation: Methyl 9-oxo-undec-4-ynoate and 9-hydroxy-undec-4-ynoate.
Reduction: Methyl undecanoate.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Methyl undec-4-ynoate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl undec-4-ynoate in chemical reactions involves the activation of the triple bond and the ester group. The triple bond can undergo addition reactions, while the ester group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Methyl undec-10-ynoate: Another acetylenic fatty ester with a triple bond at the tenth carbon atom.
Methyl octadec-9-ynoate: An acetylenic fatty ester with a triple bond at the ninth carbon atom.
Methyl octadeca-6,8-diynoate: A conjugated diacetylenic fatty ester with triple bonds at the sixth and eighth carbon atoms.
Uniqueness: Methyl undec-4-ynoate is unique due to the position of its triple bond at the fourth carbon atom, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its analogs.
Properties
CAS No. |
54298-98-5 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl undec-4-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-7,10-11H2,1-2H3 |
InChI Key |
UINLWSZTEQDITI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCC(=O)OC |
Origin of Product |
United States |
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